Glyoxalase I inhibitor 4
CAS No.:
Cat. No.: VC20247129
Molecular Formula: C17H21IN4O8S
Molecular Weight: 568.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21IN4O8S |
|---|---|
| Molecular Weight | 568.3 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1 |
| Standard InChI Key | OJPYMPVXRVDUCI-RYUDHWBXSA-N |
| Isomeric SMILES | C1=CC(=CC=C1N(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
| Canonical SMILES | C1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Introduction
Structural and Functional Basis of Glyoxalase I Inhibition
Active Site Architecture and Zinc-Binding Motifs
Glo-I’s active site comprises three critical regions: a zinc-binding domain, a positively charged mouth lined with arginine and lysine residues, and a hydrophobic pocket . The zinc ion, coordinated by histidine and glutamate residues, is essential for catalytic activity. Inhibitors targeting this site often incorporate zinc-binding groups (ZBGs) such as ketols, hydroxamates, or thiols to chelate the metal ion . For example, myricetin—a natural flavonoid—binds zinc via its ketol group, achieving competitive inhibition .
Pharmacophore Design and Virtual Screening
Computational strategies have identified key pharmacophoric features for Glo-I inhibition. A study by Al-Balas et al. (2016) designed a pharmacophore with a ketol ZBG, a carboxylic acid for electrostatic interactions, and a hydrophobic moiety . Virtual screening of the Aldrich CPR database (~250,000 compounds) yielded seven hits, three of which showed >50% inhibition at 25 μM . The most potent, compound 2, exhibited 76.4% inhibition via zinc chelation, salt bridge formation, and hydrophobic packing .
Lead Optimization and Inhibitor Efficacy
Transition-State Analogs and Bivalent Inhibitors
Bivalent inhibitors like polyBHG2-54 (Ki = 0.3 nM) and polyBHG2-62 (Ki = 1.0 nM) mimic the enediolate intermediate of the Glo-I reaction, achieving sub-nanomolar potency . These compounds, derived from S-(N-bromophenyl-N-hydroxycarbamoyl) glutathione (BHG), leverage dual interactions with the enzyme’s active site and substrate-binding regions .
Sulfonamide-Based Inhibitors
Recent work by Al-Shar’i et al. (2022) synthesized 1,4-dihydropyridine derivatives bearing sulfonamide groups . Compound 26 ((E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid) demonstrated an IC50 of 0.39 μM, while compound 28 ((E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide) showed an IC50 of 1.36 μM . Docking studies revealed that 26 occupies the hydrophobic pocket and forms hydrogen bonds with Gln33 and Asn103 .
Biological Evaluation and Anticancer Activity
In Vitro Enzyme Assays
Standardized assays measure Glo-I activity via spectrophotometric detection of S-D-lactoylglutathione at 240 nm . Inhibitors are evaluated at concentrations ranging from 1–100 μM, with triplicate measurements ensuring reproducibility . For instance, compound 2 reduced Glo-I activity by 76.4% at 25 μM, correlating with docking scores (−35.2 kcal/mol) .
Cell-Based Studies and Multidrug Resistance
Overexpression of Glo-I in HEK293 cells conferred resistance to doxorubicin (eightfold), paclitaxel (eightfold), and methotrexate (sevenfold) . Conversely, Glo-I knockdown sensitized cells to these agents, implicating the enzyme in chemotherapy resistance . Proteomic analysis linked Glo-I upregulation to enhanced stress response pathways, including heat shock proteins and redox regulators .
Structure-Activity Relationships (SAR)
Role of Zinc-Binding Groups
The ZBG’s geometry and electronegativity critically influence potency. Ketol groups (as in myricetin) offer moderate inhibition (IC50 ~10 μM), whereas hydroxamates (e.g., BHG derivatives) achieve nM affinity . Thiol-containing inhibitors, though potent, face toxicity challenges, limiting therapeutic utility .
Hydrophobic Substituents and Binding Affinity
Introducing para-chlorobenzene (compound 2) or naphthyl groups (compound 28) enhances hydrophobic interactions, improving inhibitory activity by 2–3 orders of magnitude . Molecular dynamics simulations suggest these groups stabilize the closed conformation of Glo-I’s active site .
Clinical Implications and Future Directions
Targeting Glycolysis-Dependent Cancers
Cancers with high glycolytic flux (e.g., pancreatic, glioblastoma) are particularly vulnerable to Glo-I inhibition. Preclinical models show that Glo-I inhibitors synergize with glycolytic inhibitors like 2-deoxyglucose, amplifying MG accumulation and apoptosis .
Overcoming Drug Resistance
Combining Glo-I inhibitors with P-glycoprotein modulators may circumvent multidrug resistance . For example, co-administration of verapamil and compound 26 reduced the GC50 of doxorubicin in resistant cells by 12-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume